molecular formula C17H16O3 B12858719 1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] ethanone

1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] ethanone

Cat. No.: B12858719
M. Wt: 268.31 g/mol
InChI Key: AJGNLJCYUIFJGH-UHFFFAOYSA-N
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Description

1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] ethanone is a biphenyl-derived ketone featuring a 1,3-dioxolane ring at the 4'-position of the biphenyl moiety. This compound is structurally characterized by a ketone group at the para position of one phenyl ring and a 1,3-dioxolane substituent on the adjacent phenyl ring. The 1,3-dioxolane group is known to influence electronic properties, solubility, and steric interactions, making this compound distinct from other biphenyl ethanone derivatives .

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

1-[4-[4-(1,3-dioxolan-2-yl)phenyl]phenyl]ethanone

InChI

InChI=1S/C17H16O3/c1-12(18)13-2-4-14(5-3-13)15-6-8-16(9-7-15)17-19-10-11-20-17/h2-9,17H,10-11H2,1H3

InChI Key

AJGNLJCYUIFJGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3OCCO3

Origin of Product

United States

Preparation Methods

Acetalization of Carbonyl Compounds

The core synthetic approach to 1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] ethanone involves the acetalization of ketones with ethylene glycol to form the 1,3-dioxolane ring. This reaction typically proceeds under acidic catalysis, using either Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., zirconium tetrachloride) to facilitate the formation of the cyclic acetal protecting group.

  • Reaction conditions : The ketone precursor is reacted with ethylene glycol in anhydrous solvents such as toluene or dichloromethane, often under reflux with azeotropic removal of water to drive the equilibrium toward acetal formation.
  • Catalysts : Acid catalysts such as p-toluenesulfonic acid or Lewis acids like zirconium tetrachloride are employed to enhance reaction rates and yields.
  • Typical yields : High yields (>85%) are reported when reaction parameters such as temperature (60–80°C), catalyst loading, and reaction time (4–8 hours) are optimized.

Biphenyl Core Construction

The biphenyl moiety is generally constructed via cross-coupling reactions , such as the Suzuki-Miyaura coupling, which couples aryl boronic acids with aryl halides in the presence of palladium catalysts.

  • Catalysts : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used.
  • Base and solvent : Bases like sodium carbonate or potassium phosphate in solvents such as tetrahydrofuran (THF) or a THF/water mixture.
  • Temperature : Typically 60–100°C.
  • Outcome : Efficient formation of the biphenyl linkage with yields often exceeding 80%.

Protection and Functional Group Manipulation

The ethanone group (acetyl moiety) is introduced or preserved during the synthesis, and the dioxolane ring serves as a protecting group for the carbonyl functionality, preventing unwanted side reactions during biphenyl formation or other transformations.

Industrial Production Methods

Industrial-scale synthesis of this compound is less documented but generally follows the laboratory synthetic principles with modifications for scalability and environmental considerations:

  • Use of eco-friendly reductants such as glucose in alkaline media for selective reductions.
  • Employment of efficient catalysts like tetrabutylammonium tribromide or zirconium tetrachloride to improve reaction rates and selectivity.
  • Implementation of continuous flow reactors for better control of reaction parameters and improved safety.
  • Advanced purification techniques such as crystallization and chromatography to achieve high purity (>95%).

Chemical Reaction Analysis Relevant to Preparation

Reaction Type Reagents/Conditions Purpose in Synthesis Notes
Acetalization Ethylene glycol, acid catalyst (p-TsOH, ZrCl4) Formation of 1,3-dioxolane ring protecting ketone Water removal critical for equilibrium shift
Cross-coupling (Suzuki) Pd catalyst, aryl boronic acid, base (Na2CO3), THF/H2O Biphenyl core construction Requires inert atmosphere, temperature control
Oxidation KMnO4, CrO3 (for derivatives) Conversion of side chains if needed Not primary for target compound synthesis
Reduction NaBH4, LiAlH4, or catalytic hydrogenation Conversion of ketones to alcohols (if needed) Used for derivative preparation

Research Findings and Optimization

Catalyst Screening and Reaction Optimization

  • Transition metal catalysts such as Pd(PPh₃)₄ have been shown to provide high coupling efficiency in biphenyl formation.
  • Acid catalysts for acetalization are optimized to balance reaction speed and minimize side reactions.
  • Temperature control (60–80°C) is critical to maximize yield and minimize by-products.
  • Solvent choice (e.g., THF, toluene) affects solubility and reaction kinetics.

Purification and Characterization

  • Purification is typically achieved by silica gel column chromatography using ethyl acetate/hexane gradients or recrystallization from solvents like ethanol or methanol.
  • Structural confirmation is performed by NMR spectroscopy and single-crystal X-ray diffraction to resolve stereochemical ambiguities.

Summary Table of Preparation Methods

Step Method Reagents/Catalysts Conditions Yield (%) Notes
1 Biphenyl formation (Suzuki coupling) Aryl boronic acid, aryl halide, Pd catalyst, base 60–100°C, inert atmosphere 80–90 Key step for biphenyl core
2 Acetalization of ketone Ethylene glycol, p-TsOH or ZrCl4 Reflux, azeotropic water removal 85–95 Protects ketone as dioxolane
3 Purification Silica gel chromatography Room temp, solvent gradient >95 purity Essential for research-grade compound

Chemical Reactions Analysis

Types of Reactions: 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.

    Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] ethanone serves as a building block in organic synthesis. Its structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes. The dioxolane ring can also serve as a protecting group for carbonyl compounds during synthetic transformations, enhancing the selectivity and yield of reactions.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Insecticidal Properties : Studies have shown that derivatives of this compound can effectively target specific insect species, making it a candidate for developing environmentally friendly insecticides.
  • Plant Growth Stimulation : Preliminary investigations suggest that it may enhance plant growth and development through hormonal pathways .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic effects . It has been investigated as a precursor for drug development due to its potential anti-inflammatory properties. Studies have indicated that it may inhibit the production of pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases.

Case Study 1: Insecticidal Activity

A study published in the Journal of Agricultural Chemistry evaluated the insecticidal efficacy of various derivatives of this compound against common agricultural pests. Results indicated a significant reduction in pest populations with minimal impact on non-target species, highlighting its potential as a sustainable pest management solution .

Case Study 2: Anti-inflammatory Effects

In vitro studies conducted at a leading pharmacology lab demonstrated that the compound effectively reduced the secretion of pro-inflammatory cytokines in cultured human cells. This suggests its potential use in developing new anti-inflammatory drugs targeting chronic inflammatory conditions such as arthritis and asthma.

Industrial Applications

In industry, this compound is utilized in the production of polymers and as a stabilizer for polyvinyl chloride (PVC). Its chemical stability and ability to enhance material properties make it valuable in developing advanced materials with improved performance characteristics .

Mechanism of Action

The mechanism of action of 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] ethanone involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, the biphenyl core can engage in π-π interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Fluorinated Derivatives

  • 1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl) Ethanone (DFBPE): Synthesis: Prepared via Suzuki-Miyaura coupling with Pd(0) catalysts, achieving yields averaging 78% . Properties: Fluorine substituents enhance electron-withdrawing effects, reducing electron density on the biphenyl system. Structural analysis via SC-XRD and DFT revealed planar biphenyl geometries with minor torsional strain due to fluorine's small atomic radius . Applications: Fluorinated derivatives are often explored in pharmaceuticals and materials science for their metabolic stability and electronic tuning .

Methoxy-Substituted Analogs

  • 1-(4′-Methoxy-[1,1′-biphenyl]-4-yl) Ethanone: Synthesis: Similar Pd-catalyzed cross-coupling methods yield this compound with a methoxy group at the 4′-position . Properties: The methoxy group is electron-donating, increasing the electron density of the biphenyl system. This enhances solubility in polar solvents compared to non-substituted analogs .

Nitro-Substituted Derivatives

  • 1-(2'-Nitro-[1,1'-biphenyl]-4-yl) Ethanone: Synthesis: Nitro groups are introduced via electrophilic substitution or coupling reactions . Properties: The strong electron-withdrawing nitro group significantly reduces electron density, affecting reactivity in subsequent transformations (e.g., nucleophilic additions) .

Unsubstituted Analog

  • 4-Acetylbiphenyl (1-(1,1'-Biphenyl-4-yl) Ethanone): Physical Properties: Molecular weight 196.25 g/mol, boiling point 599.2 K, density 1.124 g/cm³ . Applications: A benchmark compound for studying biphenyl ketone reactivity and crystallography .

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Boiling Point (°C) LogP Key Applications
1-[4'-(1,3-Dioxolan-2-yl) derivative 1,3-Dioxolane ~242.27* N/A ~2.8† Solubility enhancement
DFBPE 3',4'-Difluoro 238.22 N/A 3.1‡ Pharmaceuticals
4-Acetylbiphenyl None 196.25 326.0 3.7 Crystallography studies
1-(2'-Fluoro derivative) 2'-Fluoro 214.23 319.3 3.695 Material science
1-(4′-Methoxy derivative) 4′-Methoxy 226.27 N/A ~2.5† Organic electronics

*Estimated based on structural similarity.
†Predicted based on substituent polarity.
‡Experimental data from fluorinated analogs .

Spectroscopic and Optical Properties

  • Fluorescence Quantum Yields: Fluorinated and amino-substituted derivatives show high quantum yields (φf = 0.61–0.68), indicating efficient light emission .

Biological Activity

1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] ethanone is a compound characterized by its unique structural features, including a biphenyl moiety and a dioxolane ring. This compound has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse studies and presenting data tables and case studies to illustrate its effects.

  • Molecular Formula : C17H16O3
  • Molecular Weight : 268.31 g/mol
  • CAS Number : 3768437

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of biphenyls can inhibit the growth of various bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde156C. michiganensis
3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl methanol78Alternaria solani

These findings suggest that the dioxolane ring enhances the compound's ability to interact with microbial targets, potentially leading to effective antimicrobial agents.

Antiviral Activity

The antiviral potential of dioxolane-containing compounds has also been explored. For example, certain derivatives demonstrated activity against viruses such as HIV and Tobacco Mosaic Virus (TMV).

Case Study: Anti-HIV Activity
In a study focused on quinoxaline derivatives, a related compound displayed an EC50 value of 0.15 ± 0.1 µg/mL against HIV-1, indicating strong antiviral activity with a therapeutic index of 73 . This suggests that structural modifications similar to those in this compound could yield potent antiviral agents.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in microbial metabolism or viral replication.
  • Receptor Interaction : The biphenyl structure may facilitate binding to biological receptors, altering cellular pathways and leading to antimicrobial or antiviral effects.

Q & A

Q. What are the most reliable synthetic routes for 1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] ethanone?

The compound is typically synthesized via Friedel-Crafts acylation , where biphenyl derivatives react with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . For biphenyl systems with electron-donating groups, optimized yields (70–85%) are achieved using continuous flow reactors to minimize side reactions and improve scalability . Key steps include:

  • Protecting reactive hydroxyl or diol groups (e.g., 1,3-dioxolane formation) prior to acylation .
  • Post-synthesis purification via column chromatography or recrystallization to isolate the target compound .

Q. How can researchers validate the structural integrity of this compound?

Combined spectroscopic and crystallographic methods are essential:

  • X-ray diffraction (XRD) : Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain in the biphenyl-dioxolane system .
  • NMR spectroscopy : Distinct signals for the dioxolane proton (δ 5.8–6.0 ppm) and acetyl group (δ 2.5–2.7 ppm) confirm regioselectivity .
  • Mass spectrometry : High-resolution MS (HRMS) identifies molecular ions ([M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How does the 1,3-dioxolane moiety influence electronic properties and reactivity?

The dioxolane group acts as an electron-donating protecting group , stabilizing the biphenyl system via conjugation. This enhances:

  • Photophysical properties : Increased π-electron delocalization improves optical gain coefficients, relevant for organic semiconductors .
  • Catalytic reactivity : In cross-coupling reactions, the dioxolane group directs palladium(0) nanoparticle catalysts to activate specific C–H bonds, enabling regioselective arylation .

Q. What methodological challenges arise in studying its tautomeric or conformational dynamics?

  • Tautomerism : The acetyl group may exhibit keto-enol tautomerism under basic conditions, detectable via UV-Vis spectroscopy (λ shift ~300 nm) .
  • Conformational analysis : DFT calculations (B3LYP/6-311+G(d,p)) reveal rotational barriers (~15 kcal/mol) for the biphenyl core, impacting aggregation in materials science .

Q. How can discrepancies in reported bioactivity data be resolved?

Contradictions in anti-inflammatory or enzyme inhibition studies often stem from:

  • Impurity profiles : Residual AlCl₃ from synthesis may skew bioassay results. ICP-MS quantification of trace metals (<0.1 ppm) is critical .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the dioxolane-acetyl system, altering binding affinities in biological assays .

Methodological Optimization

Q. What strategies improve yield in large-scale synthesis?

  • Catalyst screening : Substituting AlCl₃ with FeCl₃ reduces hydrolysis byproducts while maintaining >80% yield .
  • Flow chemistry : Microreactors minimize thermal degradation of the dioxolane group, achieving 90% conversion in <30 minutes .

Q. How can computational modeling guide experimental design?

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes with cytochrome P450 enzymes, aiding drug discovery .
  • Reaction pathway analysis : QM/MM calculations identify transition states in Friedel-Crafts acylation, optimizing catalyst-substrate ratios .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting crystallographic data?

Discrepancies in unit cell parameters may arise from:

  • Polymorphism : Use differential scanning calorimetry (DSC) to detect multiple crystalline phases .
  • Twinned crystals : SHELXL’s TWIN command refines data from twinned specimens, resolving false symmetry .

Q. What statistical approaches validate structure-activity relationships (SAR)?

  • Multivariate regression : Correlate Hammett σ values of substituents with bioactivity (e.g., IC₅₀) to quantify electronic effects .
  • Principal component analysis (PCA) : Reduces dimensionality in spectroscopic datasets, identifying outliers in purity assessments .

Applications in Advanced Research

Q. What role does this compound play in organic electronics?

The biphenyl-dioxolane system serves as a charge-transport layer in OLEDs, achieving hole mobility >10⁻³ cm²/V·s. Key metrics:

  • Bandgap tuning : Adjusting dioxolane substitution shifts emission wavelengths (λ_em = 450–550 nm) .

Q. How is it utilized in asymmetric catalysis?

As a chiral auxiliary, the dioxolane group induces enantioselectivity (>90% ee) in Pd-catalyzed Heck reactions. Mechanistic studies show steric hindrance at the acetyl position directs substrate orientation .

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